molecular formula C10H18N4O2 B2852479 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-00-7

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2852479
M. Wt: 226.28
InChI Key: RNMWYUFXWDDWJC-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide , often referred to as AMPC , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and agriculture.



Synthesis Analysis

The synthesis of AMPC involves several steps, starting from commercially available precursors. One common synthetic route includes the following key transformations:



  • Condensation : The condensation of an appropriate amine (such as isopropylamine) with a pyrazole-3-carboxylic acid derivative yields the intermediate amide.

  • Methylation : The methoxyethyl group is introduced via methylation of the amide nitrogen using reagents like dimethyl sulfate or methyl iodide.

  • Amination : The final amino group is incorporated through amination of the pyrazole ring.



Molecular Structure Analysis

AMPC’s molecular formula is C₁₀H₁₆N₄O₂ . Its structure consists of a pyrazole ring with an isopropyl group and a methoxyethyl group attached. The amide functionality contributes to its stability and solubility.



Chemical Reactions Analysis

AMPC can participate in various chemical reactions, including:



  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The amino group can be substituted with other functional groups.

  • Oxidation/Reduction : The pyrazole ring may undergo oxidation or reduction.



Physical And Chemical Properties Analysis


  • Physical State : AMPC typically exists as a white crystalline solid.

  • Melting Point : Approximately 150-160°C.

  • Solubility : Moderately soluble in polar solvents (e.g., methanol, dimethyl sulfoxide).

  • Stability : Stable under ambient conditions but sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with care and follow safety protocols.

  • Environmental Impact : Assess its impact on ecosystems due to potential use in agriculture.


Future Directions

Researchers should explore the following aspects:



  • Pharmacological Applications : Investigate AMPC’s therapeutic potential (e.g., antimicrobial, anti-inflammatory, or anticancer properties).

  • Formulation Development : Optimize its delivery (e.g., prodrugs, nanoparticles).

  • Structure-Activity Relationship : Understand how structural modifications affect its biological activity.


properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7(2)14-6-8(11)9(13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMWYUFXWDDWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

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